Monosialoganglioside Mixture

Analytical Chemistry Glycosphingolipid Profiling LC-MS Method Validation

This qualitative reference standard contains the monosialogangliosides GM1, GM2, and GM3 in approximately equal amounts. Unlike undefined total ganglioside extracts from biological sources, its precise, reproducible composition ensures reliable chromatographic peak assignment and supports cross-study data harmonization for method development, system suitability testing, and qualitative identification in regulated analytical environments.

Molecular Formula
Molecular Weight mixture
Cat. No. B1163693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonosialoganglioside Mixture
SynonymsMonosialoganglioside Mixture (qualitative mixture)
Molecular Weightmixture
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:0.5 mg/ml, 1 mlSolvent:chloroform/methanol/water, 2:1:0.1Purity:mixturePhysical liquid

Monosialoganglioside Mixture: Composition, Specifications, and Procurement Considerations for Ganglioside Research Standards


Monosialoganglioside Mixture is a qualitative reference standard comprising three monosialoganglioside species—GM1, GM2, and GM3—in approximately equal amounts, prepared from highly pure materials in chloroform/methanol/water (2:1:0.1) . Monosialogangliosides are acidic glycosphingolipids containing a single sialic acid residue that constitute lipid raft components in the outer leaflet of plasma membranes, with particular enrichment in neuronal cells of the central nervous system . Unlike therapeutic-grade ganglioside preparations (e.g., purified GM1 sodium salt for injection) or broader ganglioside mixtures containing di- and trisialogangliosides, this product is specifically formulated and validated as a reference standard for qualitative detection and identification purposes in TLC and LC-MS analytical workflows [1].

Why Generic Ganglioside Mixtures Cannot Substitute for Defined Monosialoganglioside Reference Standards in Analytical Workflows


Generic ganglioside mixtures extracted from biological sources (e.g., total bovine brain ganglioside extracts) contain heterogeneous populations of mono-, di-, and trisialogangliosides with undefined and batch-variable relative abundances [1]. In contrast, a defined Monosialoganglioside Mixture with approximately equal proportions of GM1, GM2, and GM3 provides a reproducible, compositionally controlled reference standard essential for method development, system suitability testing, and qualitative identification in regulated analytical environments . Substituting an undefined total ganglioside extract for a compositionally defined monosialoganglioside mixture introduces uncontrolled variability that compromises chromatographic peak assignment reliability and prevents meaningful cross-study or inter-laboratory data harmonization [2]. The absence of a pharmacopoeial monograph for ganglioside mixtures further underscores that procurement of a standardized, vendor-validated qualitative mixture is a critical quality control decision, not a fungible commodity purchase [2].

Quantitative Differentiation Evidence for Monosialoganglioside Mixture Versus Purified GM1 and Undefined Ganglioside Extracts


Compositional Specificity: Approximately Equal GM1:GM2:GM3 Ratio Enables Definitive Multi-Analyte Chromatographic Peak Assignment

The Monosialoganglioside Mixture contains GM1, GM2, and GM3 in approximately equal amounts, a defined compositional ratio that is specifically engineered to support unambiguous qualitative identification of all three monosialoganglioside species in a single analytical run . In contrast, undefined total ganglioside extracts from bovine brain contain GM1, GD1a, GD1b, and GT1b in highly variable proportions that are not quantified or controlled, precluding their use as reliable reference standards for monosialoganglioside-specific detection [1].

Analytical Chemistry Glycosphingolipid Profiling LC-MS Method Validation

Chromatographic Separation Resolution: Clear Baseline Separation of GM3, GM2, and GM1 Achieved Under Validated HPLC-MS Conditions

Using a micro HPLC method with a silica gel column (0.3 mm i.d. × 100 mm) and programmed elution with isopropanol-n-hexane-water, a mixture containing 160 ng each of GM3(NeuAc), GM2(NeuAc), and GM1(NeuAc) was injected and yielded clear separation of all three monosialoganglioside species [1]. In a separate study employing HPLC/FAB/MS, a mixture of six monosialogangliosides (5 μg each) produced six distinct peaks on mass chromatograms obtained by monitoring major pseudo-molecular ions, confirming that GM3, GM2, and GM1 were clearly separated, with additional resolution achieved for species differing in sialic acid type (NeuAc vs. NeuGc) [2].

HPLC-MS Ganglioside Separation Method Development

Validated UPLC-MS/MS Quantification Method: Monosialoganglioside Mixture Serves as Reference for GM1, GM2, and GM3 Analysis in Human Plasma

A validated reverse-phase UPLC-MS/MS method was developed for quantifying GM1, GM2, and GM3 in human plasma, employing PAEA and DMTMM-based chemical derivatization to enhance sensitivity. The method utilized deuterated internal standards (2D3-GM1, 2D3-GM2, and 2D3-GM3) and was successfully applied to monitor monosialoganglioside levels in patients with GM3 synthase deficiency [1]. The availability of a defined Monosialoganglioside Mixture containing all three analytes in known proportions is essential for calibrating such multi-analyte methods, a capability that purified single-component GM1 standards cannot provide.

Clinical Bioanalysis UPLC-MS/MS GM3 Synthase Deficiency

Intended Use Classification: Qualitative Reference Standard vs. Therapeutic Agent—Fundamental Differentiation from Clinical-Grade GM1

The Monosialoganglioside Mixture (Catalog No. 1508, Item No. 31711) is explicitly designated as a qualitative mixture and reference standard for TLC or LC-MS detection purposes, with explicit manufacturer statements that it should not be used for quantitative purposes . This is fundamentally distinct from purified GM1 sodium salt preparations (e.g., Sygen®) that are manufactured under cGMP conditions for clinical administration in stroke, spinal cord injury, and Parkinson's disease trials at doses ranging from 100-200 mg/day [1]. Confusing these product classes would result in invalid analytical data (if using clinical-grade material as a reference standard) or safety/compliance violations (if using analytical-grade mixture in therapeutic contexts) .

Reference Standards Quality Control Regulatory Compliance

Optimal Procurement and Application Scenarios for Monosialoganglioside Mixture Based on Quantitative Evidence


LC-MS and TLC Method Development and System Suitability Testing for Ganglioside Profiling

This mixture is optimal for establishing and validating chromatographic methods for monosialoganglioside separation and identification. The defined approximately equal proportions of GM1, GM2, and GM3 enable simultaneous assessment of column performance, mobile phase composition, and detection parameters across three analytes in a single injection [1]. Validated HPLC-MS methods have demonstrated clear baseline separation of these three species, confirming the mixture's utility for method development and routine system suitability verification in laboratories analyzing biological samples containing endogenous monosialogangliosides [2].

Qualitative Reference Standard for Multi-Analyte Monosialoganglioside Detection in Clinical and Biological Research Samples

For studies involving ganglioside profiling in human plasma, tissue extracts, or cell culture samples, this mixture serves as a qualitative reference for confirming the presence and relative migration/retention of GM1, GM2, and GM3 [1]. The validated UPLC-MS/MS method for human plasma monosialoganglioside quantification relies on the ability to identify all three species, a capability for which the defined mixture is purpose-designed [3]. Applications include monitoring ganglioside alterations in lysosomal storage disorders (Tay-Sachs, Sandhoff, Niemann-Pick), cancer biomarker studies, and neurodegenerative disease research [2].

Glycosphingolipid Structural Characterization and Heterogeneity Analysis by NanoHPLC-QTOF MS

The mixture provides a benchmark for advanced structural characterization of monosialoganglioside fractions using high-resolution mass spectrometry. Studies employing nanoHPLC coupled with ESI-QTOF MS have demonstrated that monosialoganglioside fractions exhibit substantial heterogeneity, with up to 31 distinct species identified when ceramide fatty acyl chain and long-chain base variations are considered [1]. The defined mixture, containing GM1, GM2, and GM3 with known ceramide compositions, serves as a critical reference point for interpreting complex ganglioside profiles from biological sources and validating bioanalytical method performance across diverse molecular species [1].

Analytical Training and Educational Applications in Glycolipid Biochemistry

The well-defined composition and established chromatographic behavior of this mixture make it suitable for training analytical chemists and biochemistry students in ganglioside separation techniques. The mixture's demonstrated resolution under multiple validated HPLC conditions provides a reproducible teaching tool for illustrating principles of glycolipid chromatography, mass spectrometric detection, and ganglioside structural biology without the complexity introduced by undefined biological extracts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monosialoganglioside Mixture

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.